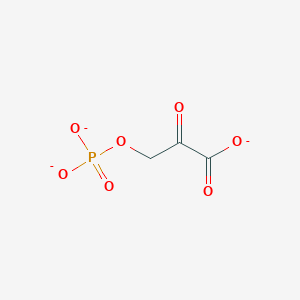

Phosphohydroxypyruvate

説明

Structure

3D Structure

特性

分子式 |

C3H2O7P-3 |

|---|---|

分子量 |

181.02 g/mol |

IUPAC名 |

2-oxo-3-phosphonatooxypropanoate |

InChI |

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3 |

InChIキー |

LFLUCDOSQPJJBE-UHFFFAOYSA-K |

SMILES |

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |

正規SMILES |

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |

同義語 |

3-phosphohydroxypyruvate phosphohydroxypyruvic acid |

製品の起源 |

United States |

Foundational & Exploratory

Phosphohydroxypyruvate: A Linchpin in the Phosphorylated Serine Biosynthesis Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphohydroxypyruvate's central role in the de novo synthesis of L-serine via the phosphorylated pathway. It details the enzymatic steps, regulatory mechanisms, and quantitative parameters of this crucial metabolic route. The guide also offers detailed experimental protocols for the characterization of the pathway's key enzymes, aiming to support research and development in fields ranging from oncology to neurology.

Introduction to Serine Biosynthesis

L-serine, classified as a non-essential amino acid, is fundamental to a multitude of cellular processes. It is a primary building block for proteins and lipids (phosphatidylserine and sphingolipids) and serves as a crucial precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. Furthermore, the serine biosynthesis pathway is a major contributor to one-carbon metabolism by generating 5,10-methylenetetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and for methylation reactions.

In various organisms, including humans and plants, serine can be synthesized through several routes. The predominant and most conserved route for de novo synthesis is the phosphorylated pathway , which branches from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA). This pathway is particularly significant in proliferating cells, such as cancer cells, making it a key area of interest for therapeutic development. Two other pathways, the glycerate pathway and the photorespiratory pathway (in plants), also contribute to serine pools. This guide focuses exclusively on the phosphorylated pathway, where 3-phosphohydroxypyruvate (3-PHP) is the pivotal intermediate.

The Phosphorylated Pathway: A Step-by-Step Analysis

The conversion of 3-PGA to L-serine is a three-step enzymatic cascade. This compound is the product of the first reaction and the substrate for the second, placing it at the core of the pathway.

Step 1: Synthesis of 3-Phosphohydroxypyruvate

The pathway is initiated by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95) , which catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This reaction is the first committed and rate-limiting step of the pathway. The equilibrium of this reaction favors the reverse reaction toward 3-PGA; however, the pathway is driven forward by the rapid consumption of 3-phosphohydroxypyruvate in the subsequent step. In many organisms, PHGDH is subject to allosteric feedback inhibition by the final product, L-serine, which helps regulate the metabolic flux into the pathway.

Step 2: Transamination of 3-Phosphohydroxypyruvate

Next, phosphoserine aminotransferase (PSAT, EC 2.6.1.52) catalyzes the reversible transamination of 3-phosphohydroxypyruvate to form O-phospho-L-serine (3-PS). This reaction requires glutamate (B1630785) as the amino group donor, which is concomitantly converted to α-ketoglutarate (2-oxoglutarate). As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, PSAT operates via a ping-pong kinetic mechanism. This step effectively links carbon metabolism from glycolysis to nitrogen metabolism.

Step 3: Dephosphorylation to L-Serine

The final and irreversible step is the hydrolysis of O-phospho-L-serine by phosphoserine phosphatase (PSPH, EC 3.1.3.3) to yield L-serine and inorganic phosphate (B84403). PSPH is a magnesium-dependent hydrolase and its action commits the molecule to the serine pool.

Caption: The three-step enzymatic conversion of 3-PGA to L-Serine.

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the serine biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is critical for metabolic modeling and for the design of targeted inhibitors. The following tables summarize key kinetic data for PHGDH, PSAT, and PSPH from various organisms.

Table 1: Kinetic Parameters of 3-Phosphoglycerate Dehydrogenase (PHGDH)

| Organism | Substrate | K_m | V_max | Inhibitor | K_i | Reference |

|---|---|---|---|---|---|---|

| Homo sapiens | 3-PGA | ~220 µM | - | L-Serine | ~2-4 µM | |

| Homo sapiens | NAD⁺ | ~70 µM | - | - | - | |

| E. coli | 3-PGA | 60 µM | 110 U/mg | L-Serine | 2 µM |

| A. thaliana | NAD⁺ | 0.31 mM | 0.36 U/mg | L-Serine | Yes | |

Table 2: Kinetic Parameters of Phosphoserine Aminotransferase (PSAT)

| Organism | Substrate | K_m | Reference |

|---|---|---|---|

| Bovine | 3-Phosphohydroxypyruvate | 5 µM | |

| Bovine | L-Glutamate | 1.2 mM | |

| Bovine | L-Phosphoserine | 35 µM |

| Bovine | α-Ketoglutarate | 0.8 mM | |

Table 3: Kinetic Parameters of Phosphoserine Phosphatase (PSPH)

| Organism | Substrate | K_m | Notes | Reference |

|---|---|---|---|---|

| Homo sapiens | L-Phosphoserine | 0.17 mM | Mg²⁺ dependent |

| M. jannaschii | L-Phosphoserine | - | Mg²⁺ dependent | |

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, buffer composition). The data presented are illustrative and sourced from the cited literature.

Relevance in Disease and Drug Development

The upregulation of the serine biosynthesis pathway, and PHGDH in particular, is a metabolic hallmark of several cancers, including breast cancer, melanoma, and non-small cell lung cancer. Cancer cells divert a significant portion of glycolytic flux into this pathway to support rapid proliferation by providing the necessary building blocks for macromolecules and maintaining redox balance. This dependency makes the enzymes of the serine pathway, especially the rate-limiting PHGDH, attractive targets for anticancer drug development. Several small-molecule inhibitors of PHGDH have been developed and are under investigation.

Furthermore, defects in this pathway are linked to rare but severe neurological disorders, such as Neu-Laxova syndrome, which are caused by mutations in the genes encoding PHGDH, PSAT, or PSPH. These conditions highlight the critical role of de novo serine synthesis in central nervous system development and function.

Experimental Protocols

Accurate measurement of the enzymatic activity of the serine biosynthesis pathway components is essential for both basic research and drug screening. The following are generalized protocols for spectrophotometric assays of PHGDH, PSAT, and PSPH.

Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity

This assay measures the forward reaction of PHGDH by monitoring the production of NADH, which absorbs light at 340 nm.

Principle: 3-PGA + NAD⁺ --(PHGDH)--> 3-Phosphohydroxypyruvate + NADH + H⁺

Materials:

-

Assay Buffer: 100 mM Tris-HCl or Good's buffer, pH 9.0

-

Substrate 1: 100 mM 3-Phosphoglycerate (3-PGA) stock solution

-

Substrate 2: 20 mM NAD⁺ stock solution

-

Hydrazine (B178648) solution (optional, to trap the 3-PHP product and prevent the reverse reaction)

-

Purified PHGDH enzyme

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the wells or cuvettes containing Assay Buffer, 1 mM NAD⁺, and (optionally) 5 mM hydrazine sulfate.

-

Add a known amount of purified PHGDH enzyme (e.g., 1-2 µg) to the reaction mixture.

-

Initiate the reaction by adding 3-PGA to a final concentration of 10 mM. The total reaction volume is typically 200-600 µL.

-

Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Aminotransferase (PSAT) Activity

Assaying PSAT activity is more complex as the primary substrates and products do not have distinct absorbance profiles. A common method is to couple the production of α-ketoglutarate to a reaction catalyzed by glutamate dehydrogenase, which consumes NADH.

Principle:

-

3-PHP + Glutamate --(PSAT)--> Phosphoserine + α-Ketoglutarate

-

α-Ketoglutarate + NH₄⁺ + NADH --(Glutamate Dehydrogenase)--> Glutamate + NAD⁺ + H₂O

Materials:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5

-

Substrate 1: 10 mM 3-Phosphohydroxypyruvate (3-PHP) stock solution

-

Substrate 2: 200 mM L-Glutamate stock solution

-

Coupling Enzyme: Glutamate Dehydrogenase (GDH)

-

GDH Substrates: 10 mM NADH, 1 M NH₄Cl

-

Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP)

-

Purified PSAT enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, a saturating concentration of L-Glutamate, NADH (e.g., 0.2 mM), NH₄Cl (e.g., 100 mM), PLP, and an excess of GDH.

-

Add a known amount of purified PSAT enzyme.

-

Initiate the reaction by adding 3-PHP to a final concentration sufficient for the desired kinetic measurement (e.g., starting at 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm as NADH is consumed.

-

Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

Assay for Phosphoserine Phosphatase (PSPH) Activity

PSPH activity is typically measured by quantifying the release of inorganic phosphate (Pi) from phosphoserine using a colorimetric method, such as the Malachite Green assay.

Principle: Phosphoserine + H₂O --(PSPH)--> L-Serine + Inorganic Phosphate (Pi)

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

-

Substrate: 100 mM O-Phospho-L-serine stock solution

-

Purified PSPH enzyme

-

Malachite Green Phosphate Assay Kit (or separately prepared reagents: Malachite Green, ammonium (B1175870) molybdate, sulfuric acid)

-

Phosphate standard solution for calibration curve

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer.

-

Add a known amount of purified PSPH enzyme.

-

Initiate the reaction by adding O-Phospho-L-serine to a final concentration of ~1-5 mM.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding the acidic Malachite Green reagent. This reagent also initiates the color development.

-

After a short incubation (~10-20 minutes) for color to stabilize, measure the absorbance at the specified wavelength (typically ~620-650 nm).

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known phosphate concentrations.

-

Calculate the enzyme activity (e.g., in µmol of Pi released per minute per mg of enzyme).

Caption: A generalized workflow for enzyme kinetic analysis.

Conclusion

This compound stands as a critical metabolic node, linking glycolysis with the biosynthesis of serine and, by extension, a wide array of other essential biomolecules. The enzymes that produce and consume this intermediate—PHGDH and PSAT, respectively—along with the final enzyme PSPH, constitute a pathway of significant interest for its role in cellular proliferation and its implications in cancer and neurological disease. A thorough understanding of this pathway's biochemistry, kinetics, and regulation, supported by robust experimental methods, is paramount for the continued development of novel therapeutic strategies targeting cellular metabolism.

The Central Role of 3-Phosphohydroxypyruvate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphohydroxypyruvate (3-PHP) is a critical intermediate metabolite situated at the crossroads of glycolysis and the serine biosynthesis pathway. While often transient, its metabolic fate has profound implications for cell proliferation, redox homeostasis, and nucleotide synthesis. This technical guide provides an in-depth exploration of the synthesis, utilization, and regulation of 3-PHP, with a focus on the enzymatic players that govern its turnover. We present a consolidation of quantitative kinetic data, detailed experimental protocols for the study of this pathway, and visual representations of the core metabolic and experimental workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

Cellular metabolism is a complex and interconnected network of biochemical reactions essential for life. Within this network, the serine biosynthesis pathway (SSP) emerges as a pivotal hub, branching off from glycolysis to produce L-serine and its derivatives. At the heart of this pathway lies 3-phosphohydroxypyruvate (3-PHP), a keto acid that represents the commitment step away from mainstream glycolysis and into specialized anabolic processes. The flux through this pathway is tightly regulated and has been implicated in numerous disease states, most notably in cancer, where upregulated serine synthesis is a hallmark of many tumor types, and in inherited metabolic disorders.[1][2] This guide will dissect the role of 3-PHP, providing the necessary technical details for its study and potential therapeutic targeting.

The Serine Biosynthesis Pathway: A 3-PHP Perspective

The canonical phosphorylated pathway of serine biosynthesis involves three key enzymatic steps, with 3-PHP acting as the central intermediate.

-

Synthesis of 3-Phosphohydroxypyruvate: The glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) is oxidized to 3-PHP by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . This is the rate-limiting step of the SSP.[3]

-

Transamination to O-Phospho-L-serine: 3-PHP is then converted to O-phospho-L-serine (OPS) via a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT) , which utilizes glutamate (B1630785) as the amino group donor.[4][5]

-

Hydrolysis to L-Serine: Finally, phosphoserine phosphatase (PSPH) hydrolyzes OPS to yield L-serine and inorganic phosphate (B84403).[6][7]

This newly synthesized L-serine can then be channeled into various critical downstream pathways, including the synthesis of glycine, cysteine, nucleotides, and complex lipids, or it can be racemized to D-serine, a neuromodulator.[8]

Quantitative Data on Enzymes Metabolizing 3-Phosphohydroxypyruvate

Understanding the kinetic properties of the enzymes that produce and consume 3-PHP is fundamental for modeling metabolic flux and for the development of targeted inhibitors. The following tables summarize key kinetic parameters for human PHGDH, PSAT, and PSPH.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Conditions | Source |

| PHGDH | 3-Phosphoglycerate | 260 | 1.5 s-1 (kcat) | pH 7.0, 37°C | [9] |

| NAD+ | 150 | - | pH 7.0, 37°C | [9] | |

| 3-Phosphohydroxypyruvate | 14 | 1.3 s-1 (kcat) | (reverse reaction) | [9] | |

| NADH | 560 | 3.4 s-1 (kcat) | (reverse reaction) | [9] | |

| PSAT1 | 3-Phosphohydroxypyruvate | 70 | - | [8] | |

| L-Glutamate | 5000 | - | [8] | ||

| O-Phospho-L-serine | 5 | 1.35 µmol/min/mg | (reverse reaction) | [10] | |

| PSPH | O-Phospho-L-serine | 8 - 9600 | - | pH 8.0, 40°C or 70°C | [5] |

Experimental Protocols

Enzyme Activity Assays

4.1.1. PHGDH Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from commercially available kits and published literature.[6][11]

-

Principle: The production of NADH by PHGDH is coupled to the reduction of a probe (e.g., resazurin) by diaphorase, leading to a colorimetric or fluorescent signal.

-

Reagents:

-

PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

3-Phosphoglycerate (substrate)

-

NAD+

-

Diaphorase

-

Resazurin (or similar colorimetric/fluorometric probe)

-

Enzyme source (cell lysate or purified protein)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-phosphoglycerate, NAD+, diaphorase, and resazurin.

-

Add the enzyme source to initiate the reaction.

-

Monitor the increase in absorbance (e.g., at 570 nm for resorufin) or fluorescence (Ex/Em = 535/587 nm) over time in a microplate reader.

-

Calculate the rate of reaction from the linear portion of the curve and compare it to an NADH standard curve to determine specific activity.

-

4.1.2. PSAT Activity Assay (Coupled Spectrophotometric Assay)

This protocol is based on published methods.[10][11]

-

Principle: The production of α-ketoglutarate in the forward reaction is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in NADH is monitored spectrophotometrically.

-

Reagents:

-

PSAT Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT)

-

3-Phosphohydroxypyruvate

-

L-Glutamate

-

Pyridoxal 5'-phosphate (PLP)

-

NADH

-

Glutamate Dehydrogenase (GDH)

-

Enzyme source (cell lysate or purified protein)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-PHP, L-glutamate, PLP, NADH, and GDH.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the PSAT enzyme source.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

4.1.3. PSPH Activity Assay (Malachite Green Assay)

This protocol is a common method for measuring phosphatase activity.[12][13]

-

Principle: The inorganic phosphate (Pi) released from the hydrolysis of O-phospho-L-serine is quantified using a malachite green-based colorimetric reagent.

-

Reagents:

-

PSPH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

O-Phospho-L-serine

-

Malachite Green Reagent

-

Enzyme source (cell lysate or purified protein)

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer and O-phospho-L-serine.

-

Initiate the reactions by adding the enzyme source and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for color development.

-

Measure the absorbance at ~620-650 nm.

-

Quantify the amount of Pi released using a phosphate standard curve.

-

Quantification of 3-Phosphohydroxypyruvate by LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of intracellular metabolites.

-

Sample Preparation:

-

Rapidly quench cellular metabolism by washing cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under vacuum or nitrogen.

-

Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Detect and quantify 3-PHP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for 3-PHP should be optimized.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Western Blot Analysis of SSP Enzymes

A general protocol for Western blotting is provided, which can be optimized for PHGDH, PSAT, and PSPH.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target enzyme (PHGDH, PSAT, or PSPH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Site-Directed Mutagenesis of SSP Enzymes

This general protocol can be used to introduce specific mutations into the genes encoding PHGDH, PSAT, or PSPH to study structure-function relationships.

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the target gene as a template.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.

Visualizing Metabolic and Experimental Workflows

Serine Biosynthesis Pathway

Caption: The phosphorylated pathway of serine biosynthesis.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion

3-Phosphohydroxypyruvate stands as a linchpin in the metabolic reprogramming that fuels cellular growth and responds to physiological demands. A thorough understanding of its regulation and the enzymes that control its flux is paramount for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual aids to facilitate further investigation into this critical metabolic nexus. The provided protocols and data serve as a starting point for the design and execution of experiments aimed at unraveling the intricate role of 3-phosphohydroxypyruvate in health and disease.

References

- 1. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. static.igem.org [static.igem.org]

- 4. LC/MS/MS Method Package for Primary Metabolites : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 5. biorxiv.org [biorxiv.org]

- 6. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]

- 8. Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sserc.org.uk [sserc.org.uk]

- 10. Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Catalytic Conversion of 3-Phosphoglycerate to Phosphohydroxypyruvate by PHGDH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a critical enzyme in cellular metabolism, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP) represents a key juncture between glycolysis and amino acid metabolism.[3][4][5] The upregulation of PHGDH is increasingly recognized as a hallmark of various cancers, where it supports rapid cell proliferation, replenishes TCA cycle intermediates, and contributes to redox homeostasis.[6][7][8] Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[9][10][11] This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of 3-PG to PHP, including detailed kinetic data, experimental protocols, and the intricate signaling pathways that regulate PHGDH activity.

Enzyme Kinetics and Inhibition

The catalytic efficiency of PHGDH and its susceptibility to inhibition are crucial parameters for understanding its biological function and for the development of targeted therapies. The following tables summarize key quantitative data for human PHGDH and several of its well-characterized inhibitors.

Table 1: Kinetic Parameters of Human 3-Phosphoglycerate Dehydrogenase (PHGDH)

| Parameter | Substrate | Value | Source |

| Km | 3-Phosphoglycerate (3-PG) | 186.7 ± 16.1 µM | [3][4] |

| Km | 3-Phosphoglycerate (3-PG) | 260 µM | [12] |

| Km | NAD+ | 120 µM | [12] |

| kcat | 3-Phosphoglycerate (3-PG) | 1.5 s⁻¹ | [12] |

| kcat | NAD+ | 2.2 s⁻¹ | [12] |

| Km | Phosphohydroxypyruvate (PHP) | 14 µM | [12] |

| kcat | This compound (PHP) | 1.3 s⁻¹ | [12] |

| Km | NADH | 0.56 mM | [12] |

| kcat | NADH | 3.4 s⁻¹ | [12] |

Table 2: In Vitro Inhibition of Human PHGDH

| Inhibitor | Type of Inhibition | IC50 | Ki | Source |

| CBR-5884 | Non-competitive | 7 µM - 33 µM | ~5.7 µM | [9][11][13][14] |

| NCT-503 | Non-competitive | 2.5 µM | 1.7 µM | [9][11][13] |

| BI-4924 | NADH/NAD+-competitive | 3 nM | - | [9][13] |

| Oridonin | Covalent | 0.48 ± 0.02 µM | - | [8] |

| Ixocarpalactone A | Covalent | 1.66 ± 0.28 µM | - | [15] |

| Azacoccone E | Non-competitive with 3-PG | 9.8 ± 4.3 µM | - | [15] |

| Indole Amide 1 | Mixed-mode (vs. NAD+) | 0.238 ± 0.035 µM | 0.214 ± 0.026 µM | [11] |

Experimental Protocols

Accurate and reproducible methods for measuring PHGDH activity and inhibition are essential for research and drug development. Below are detailed protocols for key in vitro assays.

PHGDH Enzyme Activity Assay (NADH Detection)

This protocol describes a common method for determining PHGDH activity by monitoring the production of NADH.

Principle: The enzymatic activity of PHGDH is measured by quantifying the reduction of NAD+ to NADH, which is detected by an increase in absorbance at 340 nm.[13]

Materials:

-

Purified recombinant human PHGDH

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT[13]

-

Substrate Solution: 3-Phosphoglycerate (3-PG)

-

Cofactor Solution: NAD+

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, a saturating concentration of NAD+ (e.g., 1.5 mM), and the desired concentration of 3-PG. For kinetic studies, vary the concentration of one substrate while keeping the other constant.

-

Enzyme Preparation: Dilute the purified PHGDH in Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Reaction Initiation: In a 96-well plate, add the reaction mixture to each well. Initiate the reaction by adding the diluted PHGDH enzyme. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-60 minutes.[16]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Coupled PHGDH Activity Assay (Colorimetric/Fluorometric)

To overcome the unfavorable equilibrium of the PHGDH reaction in the forward direction, a coupled enzyme assay is often employed.[3][17]

Principle: The NADH produced by PHGDH is used by a second enzyme (a diaphorase or a probe reductase) to reduce a chromogenic or fluorogenic substrate. The resulting color or fluorescence is directly proportional to the PHGDH activity.[11][18]

Materials:

-

Purified recombinant human PHGDH

-

Assay Buffer (as above)

-

3-PG and NAD+ solutions

-

Coupling Enzyme (e.g., Diaphorase)

-

Chromogenic/Fluorogenic Probe (e.g., Resazurin, WST-8)[11][16]

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength (e.g., 450 nm for WST-8, Ex/Em = 530-560/590 nm for resorufin).[11][16]

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 3-PG, NAD+, the coupling enzyme, and the chromogenic/fluorogenic probe.

-

Inhibitor Incubation (for inhibition assays): Pre-incubate the PHGDH enzyme with varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.[9]

-

Reaction Initiation: Add the reaction mixture to the wells of a 96-well plate. Initiate the reaction by adding the pre-incubated PHGDH-inhibitor solution.

-

Signal Detection: Measure the absorbance or fluorescence at regular intervals.

-

Data Analysis: Determine the initial reaction rate from the linear phase of the signal versus time plot. For inhibition studies, calculate the IC50 value by fitting the dose-response data to a suitable model.

Determination of Inhibition Constant (Ki)

Principle: To determine the inhibition constant (Ki) and the mode of inhibition, PHGDH activity is measured at various concentrations of both the substrate and the inhibitor.[14]

Procedure:

-

Perform the PHGDH activity assay as described above.

-

For each concentration of the inhibitor, generate a Michaelis-Menten plot by measuring the initial reaction velocity at varying concentrations of one substrate (e.g., 3-PG) while keeping the other substrate (NAD+) at a saturating concentration.[14]

-

Analyze the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the data directly to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis.[14] This will yield the apparent Km and Vmax values at each inhibitor concentration, from which the Ki can be calculated.

Signaling Pathways and Regulation

The activity of PHGDH is tightly regulated by a complex network of signaling pathways, ensuring that serine biosynthesis is coordinated with the metabolic state of the cell.

Upstream Regulation of PHGDH

Several key transcription factors and signaling pathways modulate PHGDH expression and activity.

Caption: Upstream transcriptional regulation of PHGDH.

The Serine Biosynthesis Pathway

PHGDH catalyzes the first of a three-step enzymatic pathway that converts 3-phosphoglycerate to L-serine.

Caption: The de novo serine biosynthesis pathway.

Experimental and Logical Workflows

Experimental Workflow for PHGDH Inhibitor Screening

A typical workflow for identifying and characterizing novel PHGDH inhibitors involves a series of in vitro and cell-based assays.

Caption: Workflow for PHGDH inhibitor discovery.

Conclusion

The conversion of 3-phosphoglycerate to this compound by PHGDH is a pivotal step in cellular metabolism with profound implications for cancer biology. A thorough understanding of its enzymatic properties, regulation, and the methodologies to study it are paramount for the successful development of targeted therapies. This guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative data, experimental protocols, and signaling networks that define the role of PHGDH in health and disease. The continued exploration of PHGDH biology and the development of potent and selective inhibitors hold significant promise for future cancer treatments.

References

- 1. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 3. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 6. Dimerization of PHGDH via the catalytic unit is essential for its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scientificarchives.com [scientificarchives.com]

- 15. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

Phosphohydroxypyruvate: A Linchpin in Cellular Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a pivotal metabolic intermediate situated at the crossroads of glycolysis and amino acid biosynthesis. As the immediate product of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the first and rate-limiting enzyme in the phosphorylated pathway of serine biosynthesis, PHP represents a critical control point in the diversion of glucose-derived carbon into a variety of anabolic pathways. This technical guide provides a comprehensive overview of the core biochemistry of PHP, including its synthesis, downstream fate, and the enzymes that govern its metabolism. We will delve into quantitative kinetic and metabolic flux data, present detailed experimental protocols for the characterization of this pathway, and visualize the intricate signaling and metabolic networks in which PHP plays a central role. A thorough understanding of PHP metabolism is paramount for researchers in oncology, neurobiology, and metabolic diseases, as dysregulation of this pathway is increasingly implicated in the pathogenesis of these conditions.

The Role of this compound in Metabolism

This compound is primarily known for its role as an intermediate in the de novo synthesis of L-serine. This three-step pathway, known as the phosphorylated pathway, is highly conserved across species.[1]

-

Oxidation of 3-Phosphoglycerate: The glycolytic intermediate 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) in an NAD+-dependent reaction to yield this compound.[2] This is the committed step of the pathway.

-

Transamination of this compound: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to this compound, producing 3-phosphoserine and α-ketoglutarate.[3] This reaction links serine biosynthesis to amino acid and nitrogen metabolism.

-

Hydrolysis of 3-Phosphoserine: Finally, phosphoserine phosphatase (PSPH) hydrolyzes the phosphate (B84403) group from 3-phosphoserine to produce L-serine.[4]

The L-serine produced from this pathway is not only a crucial component of proteins but also serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides, sphingolipids, and is a major source of one-carbon units for the folate cycle.[5] The pathway's connection to glycolysis, the tricarboxylic acid (TCA) cycle (via α-ketoglutarate), and one-carbon metabolism underscores the central role of this compound in integrating major metabolic networks.[6]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of the human enzymes involved in the phosphorylated pathway of serine biosynthesis.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| PHGDH | 3-Phosphoglycerate | 260 - 360 | 1.5 | 4,167 - 5,769 | [7][8] |

| NAD⁺ | 120 - 1500 | - | - | [8] | |

| This compound | ~10 | 1.5 | 150,000 | [8] | |

| NADH | 20 - 25 | - | - | [9] | |

| PSAT1 | 3-Phosphohydroxypyruvate | 110 | - | - | [10] |

| L-Glutamate | 400 - 80000 | - | - | [10] | |

| PSPH | L-Phosphoserine | 22 - 600 | - | - | [5] |

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures.[8][11]

Materials:

-

PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.4)

-

3-Phosphoglycerate (3-PG) substrate solution

-

NAD⁺ solution

-

Developer solution (containing a probe that reacts with NADH)

-

NADH Standard solution

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 450 nm

-

Sample containing PHGDH (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

-

NADH Standard Curve: Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing PHGDH Assay Buffer, 3-PG substrate, and NAD⁺.

-

Assay:

-

Add samples and standards to the wells of the 96-well plate.

-

For sample background control wells, add sample but replace the reaction mix with assay buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Add the developer solution.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

-

Calculation: Determine the change in absorbance over time. Use the NADH standard curve to calculate the amount of NADH produced. PHGDH activity is expressed as nmol/min/mg protein or mU/mg.

Phosphoserine Aminotransferase (PSAT1) Activity Assay (Spectrophotometric)

This protocol is based on a coupled enzyme assay.[10]

Materials:

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.0)

-

3-Phosphohydroxypyruvate (3-PHP) solution

-

L-Glutamate solution

-

NADH solution

-

Glutamate dehydrogenase (GDH) as the coupling enzyme

-

Pyridoxal 5'-phosphate (PLP) solution

-

96-well UV-transparent plate

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Sample containing PSAT1

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer, 3-PHP, L-Glutamate, NADH, GDH, and PLP.

-

Assay:

-

Add the reaction mix to the wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the PSAT1-containing sample.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C. The oxidation of NADH to NAD⁺ by GDH is coupled to the conversion of α-ketoglutarate (a product of the PSAT1 reaction) back to glutamate.

-

-

Calculation: Calculate the rate of NADH oxidation using its extinction coefficient (6220 M⁻¹cm⁻¹). PSAT1 activity is expressed as μmol/min/mg protein.

Phosphoserine Phosphatase (PSPH) Activity Assay (Malachite Green)

This protocol measures the release of inorganic phosphate.[5]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

-

L-Phosphoserine substrate solution

-

Malachite Green reagent

-

Phosphate Standard solution

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at ~620 nm

-

Sample containing PSPH

Procedure:

-

Phosphate Standard Curve: Prepare a series of phosphate standards in Assay Buffer.

-

Reaction:

-

Add Assay Buffer and L-phosphoserine to the wells.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the PSPH-containing sample.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

-

Color Development: Incubate at room temperature for 15-20 minutes to allow color to develop.

-

Measurement: Measure the absorbance at ~620 nm.

-

Calculation: Use the phosphate standard curve to determine the amount of phosphate released. PSPH activity is expressed as nmol/min/mg protein.

Metabolite Extraction for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from cultured cells.[12][13]

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C extraction solvent (e.g., 80% methanol/20% water)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Culture: Grow cells to the desired confluency in a multi-well plate.

-

Washing:

-

Aspirate the culture medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl solution, aspirating completely after each wash.

-

-

Extraction:

-

Add a defined volume of -80°C extraction solvent to each well.

-

Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 10 minutes at 4°C.

-

-

Protein and Debris Removal: Centrifuge the samples at maximum speed for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled tube.

-

Drying: Dry the metabolite extracts using a nitrogen evaporator or vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

Signaling and Metabolic Pathways

The Phosphorylated Pathway of Serine Biosynthesis

The central pathway involving this compound is the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for proteins and other essential biomolecules.

Allosteric Regulation of PHGDH

The activity of PHGDH, the rate-limiting enzyme in serine biosynthesis, is subject to allosteric feedback inhibition by L-serine in many organisms.[14][15] This regulatory mechanism allows the cell to control the flux into the pathway based on the availability of the end product.

Experimental Workflow for PHGDH Activity Assay

A typical workflow for measuring the activity of PHGDH from a biological sample involves sample preparation, setting up the enzymatic reaction, and detecting the product or cofactor change over time.

Conclusion

This compound stands as a critical node in cellular metabolism, linking glycolysis to the synthesis of serine and a host of other essential biomolecules. The enzymes that regulate its production and consumption are tightly controlled and represent attractive targets for therapeutic intervention in diseases characterized by metabolic reprogramming, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a robust toolkit for researchers to further investigate the roles of this compound and the serine biosynthesis pathway in health and disease. Future studies focusing on the intricate regulatory networks governing PHP metabolism and its interplay with other metabolic and signaling pathways will undoubtedly uncover new insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]

- 5. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]

- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 14. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

The Phosphorylated Serine Biosynthesis Pathway: A Technical Guide to its Discovery, Significance, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylated serine biosynthesis pathway (PSPB) represents a critical juncture in cellular metabolism, linking glycolysis to the anabolic production of the non-essential amino acid L-serine. Once considered a minor metabolic route, the PSPB is now recognized as a pivotal pathway supporting cell proliferation, redox balance, and the synthesis of a vast array of essential biomolecules. Its upregulation is a hallmark of various cancers, and defects in this pathway are linked to severe neurological disorders, making it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the PSPB, from its initial discovery to its modern-day significance. It details the core enzymatic reactions, summarizes key quantitative data, and provides explicit protocols for the experimental analysis of the pathway's components and flux.

Discovery and Historical Context

The existence of a pathway for de novo L-serine synthesis has been known since the mid-20th century. Early work in the 1950s began to unravel the enzymatic steps involved. The presence of the phosphorylated pathway in plants was first described by Handford and Davies in 1958.[1] Foundational studies by Neuhaus and Byrne in 1959, along with Borkenhagen and Kennedy in the same year, provided the first detailed characterizations of O-phosphoserine phosphatase (now known as PSPH), the final enzyme in the pathway, purifying it and describing its properties.[2] These seminal works laid the groundwork for understanding that serine could be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a series of phosphorylated intermediates. This route was later confirmed to be the primary anabolic source of L-serine in most non-photosynthetic organisms, including mammals.[3]

The Core Signaling Pathway

The PSPB consists of three sequential enzymatic reactions that convert the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine. In mammals, these reactions occur in the cytosol.[4]

-

Oxidation: The pathway is initiated by D-3-phosphoglycerate dehydrogenase (PHGDH) , which catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the rate-limiting step of the pathway.[1][3]

-

Transamination: Next, phosphoserine aminotransferase 1 (PSAT1) catalyzes the reversible transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding O-phospho-L-serine (OPS) and α-ketoglutarate (α-KG).[1][3]

-

Hydrolysis: The final and irreversible step is catalyzed by phosphoserine phosphatase (PSPH) , which dephosphorylates OPS to produce L-serine and inorganic phosphate (B84403).[3][4]

Significance in Health and Disease

L-serine is a precursor for a multitude of essential biomolecules, placing the PSPB at the heart of cellular anabolic processes. Its products are critical for:

-

Protein Synthesis: As one of the 20 proteinogenic amino acids.

-

Nucleotide Biosynthesis: Serine is the primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.[5]

-

Redox Homeostasis: One-carbon units derived from serine are used to synthesize glycine and subsequently glutathione, the cell's primary antioxidant.

-

Lipid Synthesis: Serine is a key component in the synthesis of phospholipids (B1166683) (e.g., phosphatidylserine) and sphingolipids, which are crucial for cell membranes and signaling.[4]

-

Neurotransmission: L-serine is the precursor for D-serine, a major co-agonist of NMDA receptors in the central nervous system.[3]

Given its central role, dysregulation of the PSPB has profound consequences:

-

Oncology: Many cancers exhibit heightened glycolytic flux (the Warburg effect), which provides an abundance of 3-PG to fuel the PSPB. Upregulation of PHGDH is observed in numerous cancers, including breast cancer, melanoma, and non-small cell lung cancer, and is often associated with poor prognosis.[6] Cancer cells become "addicted" to this pathway to support rapid proliferation and biomass accumulation.

-

Neurology: Deficiencies in any of the three PSPB enzymes lead to severe congenital neurological disorders characterized by microcephaly, seizures, and psychomotor retardation.[3][4] This highlights the critical need for de novo serine synthesis in the brain, as serine transport across the blood-brain barrier is limited.[4]

Quantitative Data Summary

Quantitative analysis of the PSPB is crucial for understanding its contribution to cellular metabolism and for developing targeted inhibitors. The following tables summarize key quantitative parameters for the human pathway enzymes and metabolic flux contributions.

Table 1: Enzyme Kinetic Parameters

Vmax: Maximum reaction velocity; Km: Michaelis constant, the substrate concentration at which the reaction velocity is half of Vmax. A lower Km indicates higher substrate affinity.[5][7][8][9]

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions/Notes |

| PHGDH | 3-Phosphoglycerate | 186.7 ± 16.1 | Not Reported | Coupled resazurin (B115843) reduction assay.[10] |

| PSAT1 | 3-Phosphohydroxypyruvate | 11 ± 1 | 1.1 x 10⁵ | Forward reaction with 20 mM L-Glu.[11] |

| L-Glutamate | 10,000 ± 1000 | 1.1 x 10⁵ | Forward reaction with 0.11 mM 3-PHP.[11] | |

| PSPH | O-Phospho-L-Serine | 22 - 600 | Not Reported | Range depends on assay conditions.[12] |

Table 2: Metabolic Flux and Inhibitor Potency

Metabolic flux indicates the rate of turnover of molecules through a metabolic pathway. IC50/EC50 values represent the concentration of an inhibitor required to reduce a biological activity by 50%.

| Parameter | Cell Line / System | Value | Significance |

| Serine Input Flux | HeLa Cells | 24.0% from PSPB | Demonstrates a significant contribution of de novo synthesis to the total serine pool, even when external serine is available.[13] |

| Serine Input Flux | HeLa Cells | 71.2% from Uptake | Highlights that cancer cells utilize both uptake and synthesis to meet high serine demand.[13] |

| PHGDH Inhibitor EC₅₀ | MDA-MB-468 (PHGDH-amplified) | 7.70 µM | Shows the potency of the inhibitor PKUMDL-WQ-2101 in a cancer cell line dependent on the PSPB.[14] |

| PHGDH Inhibitor EC₅₀ | HCC70 (PHGDH-amplified) | 10.8 µM | Confirms inhibitor efficacy in another PSPB-dependent breast cancer cell line.[14] |

Key Experimental Protocols

Analyzing the PSPB requires a multi-faceted approach, from measuring the activity of individual enzymes to quantifying metabolic flux through the entire pathway.

Protocol: PHGDH Colorimetric Activity Assay

This protocol measures the rate of NADH production, which is directly proportional to PHGDH activity.

Methodology:

-

Sample Preparation: Homogenize ~20 mg of tissue or 4x10⁶ cells in 400 µL of ice-cold PHGDH Assay Buffer. Incubate on ice for 10 minutes.[11][15] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[11][15] Determine the total protein concentration of the lysate.

-

Standard Curve: Prepare a standard curve using a known concentration of NADH (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in a 96-well plate. Adjust the final volume of each standard to 50 µL with Assay Buffer.[11]

-

Reaction Setup: Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Substrate (containing 3-PG and NAD⁺), and a developer/probe that reacts with the produced NADH to generate a colorimetric signal.

-

Measurement: Add 50 µL of lysate (or positive control) and 50 µL of Reaction Mix to wells of a clear 96-well plate. For background correction, prepare parallel wells with lysate and a Background Control Mix (lacking the 3-PG substrate).[11]

-

Data Acquisition: Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 10-60 minutes.[11][15]

-

Analysis: Determine the change in absorbance over time (ΔA450/min) within the linear range of the reaction. Subtract the background rate from the sample rate. Convert this rate to nmol/min of NADH produced using the NADH standard curve. Normalize the activity to the amount of protein in the lysate (e.g., in mU/mg).

Protocol: PSAT1 Coupled Enzyme Activity Assay

This protocol measures the forward reaction of PSAT1 by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase (GDH).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES (pH 7), 100 mM KCl, 0.17 mM pyridoxal (B1214274) 5'-phosphate (PLP), 32 mM NH₄Cl, 0.1 mM NADH, and a surplus of coupling enzyme (GDH).[11]

-

Substrate Addition: Add the first substrate, 3-phosphohydroxypyruvate (3-PHP), to a final concentration of 0.11 mM. To determine kinetic parameters, vary the concentration of the second substrate, L-glutamate (e.g., 0.4 to 80 mM).[11]

-

Initiation and Measurement: Pre-incubate the mixture for 3 minutes at 37°C in a spectrophotometer. Initiate the reaction by adding a known amount of purified PSAT1 enzyme (e.g., 80 nM).[11]

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Perform measurements across a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol: PSPH Malachite Green Phosphatase Assay

This protocol directly measures the inorganic phosphate (Pi) released from the hydrolysis of O-phospho-L-serine.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, pH 7) and varying concentrations of the substrate O-phospho-L-serine (e.g., 20-600 µM).[6][12]

-

Initiation: Pre-incubate the tubes at 37°C. Start the reaction by adding the PSPH enzyme sample (purified protein or cell lysate).

-

Time Course: At defined time points (e.g., 0, 5, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a well of a 96-well plate containing 100 µL of Malachite Green Reagent. The reagent will stop the reaction and initiate color development.[12]

-

Color Development: Incubate the plate at room temperature for 15-30 minutes in the dark to allow the color to develop fully.[12]

-

Measurement and Analysis: Measure the absorbance at ~620 nm. Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released at each time point and determine the initial reaction velocity.

Protocol: Metabolite Extraction for LC-MS Analysis of Serine/Glycine

This protocol describes a common method for quenching metabolism and extracting polar metabolites like amino acids from adherent cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Cell Culture: Grow cells to the desired confluency (typically 80-90%) in 6-well plates. Prepare a minimum of 3-4 biological replicates per condition.

-

Quenching and Washing: Place the culture plate on ice. Aspirate the growth medium completely. Quickly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove salts.

-

Extraction: Immediately add 1 mL of ice-cold, pre-chilled (-80°C) 80% methanol (LC-MS grade) to each well. This step simultaneously quenches enzymatic activity and begins the extraction process.

-

Cell Lysis: Place the plate at -80°C for at least 15 minutes to ensure complete lysis and protein precipitation.

-

Collection: Transfer the plates to dry ice. Using a cell scraper, scrape the frozen cell lysate into the methanol. Pipette the entire mixture into a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the tubes at maximum speed (e.g., 14,000-18,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[16]

-

Sample Preparation: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (speed vac) or a gentle stream of nitrogen.

-

Analysis: The dried metabolite pellet can be stored at -80°C. Prior to LC-MS analysis, reconstitute the sample in a suitable solvent compatible with the chromatography method (e.g., a water/acetonitrile mixture).[17]

Conclusion

The phosphorylated serine biosynthesis pathway has transitioned from a piece of basic metabolic knowledge to a central player in our understanding of cancer metabolism and neurological health. Its direct link to glycolysis provides a mechanism for rapidly proliferating cells to divert glucose-derived carbon into essential anabolic processes. The dependence of certain cancers on this pathway has validated its enzymes, particularly PHGDH, as compelling targets for novel therapeutic strategies. For researchers, the combination of enzymatic assays, targeted metabolomics, and genetic manipulation provides a powerful toolkit to further dissect the regulation of the PSPB and its complex interplay with other cellular networks. Future work will undoubtedly focus on refining therapeutic inhibitors and exploring the pathway's role in other physiological and pathological states.

References

- 1. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]

- 2. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 3. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 8. courses.washington.edu [courses.washington.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. core.ac.uk [core.ac.uk]

- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 16. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphohydroxypyruvate in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP), which diverts glycolytic intermediates towards the production of serine and other critical biomolecules, has emerged as a key player in this reprogramming. Phosphohydroxypyruvate (PHP), a central intermediate in this pathway, sits (B43327) at a critical metabolic node. This technical guide provides an in-depth examination of the role of PHP in cancer cell metabolism, detailing its biosynthesis, downstream fate, and the enzymes that govern its flux. We present quantitative data on the serine synthesis pathway in cancer, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways and experimental workflows. Understanding the intricacies of PHP metabolism offers promising avenues for the development of novel anti-cancer therapeutics.

Introduction: The Serine Synthesis Pathway in Cancer

Cancer cells exhibit a profound alteration in their metabolic circuitry to sustain growth and proliferation.[1][2][3] One of the key metabolic adaptations is the upregulation of the de novo serine synthesis pathway (SSP).[4][5] This pathway funnels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into a three-step enzymatic cascade to produce serine.[1][2][6] Serine is not just a proteinogenic amino acid; it is a crucial precursor for the synthesis of nucleotides, lipids, and the major intracellular antioxidant, glutathione.[3][7][8] Furthermore, the SSP contributes to the maintenance of cellular redox balance and fuels one-carbon metabolism, which is vital for methylation reactions and the synthesis of purines and thymidylate.[2][9]

This compound (PHP) is the product of the first committed step in the SSP. Its strategic position makes it a critical barometer and a key effector of the pathway's activity. The enzymes that produce and consume PHP are frequently overexpressed in a variety of cancers, including breast cancer, lung cancer, melanoma, and glioma, and their elevated expression often correlates with poor patient prognosis.[4][6][7][10] This guide will delve into the specifics of PHP's role in this altered metabolic landscape.

The Core of the Matter: this compound Metabolism

Biosynthesis of this compound

PHP is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PG) in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .[7][8][11] This is the first and rate-limiting step of the SSP.[7][10][12] The reaction involves the NAD+-dependent oxidation of 3-PG.[7][8]

-

Enzyme: 3-Phosphoglycerate Dehydrogenase (PHGDH)

-

Substrate: 3-Phosphoglycerate (3-PG)

-

Product: 3-Phosphohydroxypyruvate (PHP)

The upregulation of PHGDH is a common feature in many cancers and is driven by genetic amplification, increased transcription, or alterations in protein stability.[7][8][12]

The Metabolic Fate of this compound

Once synthesized, PHP is rapidly converted to 3-phosphoserine (3-PS) by phosphoserine aminotransferase 1 (PSAT1) .[1][2][6] This reaction is a transamination where glutamate (B1630785) serves as the amino group donor, producing α-ketoglutarate (α-KG) as a byproduct.[2][4]

-

Enzyme: Phosphoserine Aminotransferase 1 (PSAT1)

-

Substrate: 3-Phosphohydroxypyruvate (PHP) and Glutamate

-

Product: 3-Phosphoserine (3-PS) and α-Ketoglutarate (α-KG)

The production of α-KG is a critical link between the SSP and the tricarboxylic acid (TCA) cycle. This anaplerotic flux can replenish TCA cycle intermediates, supporting mitochondrial metabolism and energy production.[2] In some cancer cells with high PHGDH expression, the SSP can contribute to as much as 50% of the anaplerotic flux to the TCA cycle.[2]

Finally, 3-phosphoserine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield serine.[1][6]

Quantitative Data on the Serine Synthesis Pathway in Cancer

The following tables summarize quantitative data related to the enzymes and metabolic flux of the serine synthesis pathway in cancer cells.

| Table 1: Upregulation of Serine Synthesis Pathway Enzymes in Cancer | |||

| Enzyme | Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| PHGDH | Breast Cancer (ER-negative) | Up to 70% of cases show elevated protein levels | [4][7] |

| PHGDH | Melanoma | Gene amplification in ~40% of cases | [4][6] |

| PHGDH | Lung Adenocarcinoma | Increased protein expression | [6] |

| PSAT1 | Non-Small Cell Lung Cancer | Overexpressed | [4] |

| PSAT1 | Breast Cancer | Overexpressed | [4] |

| PSPH | Breast Cancer | Expression associated with metastasis | [11] |

| Table 2: Metabolic Flux through the Serine Synthesis Pathway | ||

| Parameter | Cell Line/Cancer Type | Value |

| Contribution of glycolysis to serine biosynthesis | Cancer cells | ~10% of 3-phosphoglycerate is diverted to PHP |

| Contribution of SSP to α-ketoglutarate pool | PHGDH-overexpressing cells | ~50% of glutamine-derived α-KG generated via SSP |

| Serine contribution to one-carbon metabolism | Various cancer cells | A major source of one-carbon units for nucleotide synthesis |

Signaling Pathways and Logical Relationships

The regulation and impact of the serine synthesis pathway, and by extension PHP metabolism, are intertwined with major cancer signaling pathways.

Serine Synthesis Pathway and its connection to Central Carbon Metabolism

References

- 1. Serine Metabolic Reprogramming in Tumorigenesis, Tumor Immunity, and Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHGDH: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 9. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phosphoglycerate Dehydrogenase: Potential Therapeutic Target and Putative Metabolic Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHGDH: a novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

regulation of phosphohydroxypyruvate production

An In-depth Technical Guide to the Regulation of 3-Phosphohydroxypyruvate Production

Introduction

3-Phosphohydroxypyruvate (PHP) is a critical metabolic intermediate, representing the product of the first and rate-limiting step in the phosphorylated pathway of L-serine biosynthesis.[1][2][3] This pathway is a central anabolic route branching from glycolysis, responsible for the de novo synthesis of serine and, subsequently, glycine (B1666218) and one-carbon units essential for the biosynthesis of nucleotides, lipids, and proteins.[4] The enzyme responsible for PHP production is D-3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][2][5]

Given its pivotal role, the regulation of PHP production is tightly controlled to meet cellular demands. In numerous pathologies, particularly cancer, the upregulation of the serine biosynthesis pathway is a hallmark of metabolic reprogramming, supporting rapid cell growth and proliferation.[4][6][7] Consequently, PHGDH has emerged as a promising therapeutic target for drug development.[6][8][9] This guide provides a comprehensive overview of the multifaceted regulatory mechanisms governing PHP production, details key experimental methodologies, and presents quantitative data for researchers, scientists, and drug development professionals.

The Phosphorylated Pathway of Serine Biosynthesis

The synthesis of L-serine from the glycolytic intermediate 3-PG occurs via a three-step enzymatic cascade.[1][4] The production of PHP is the committed step in this pathway.[10]

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP), with the concomitant reduction of NAD+ to NADH.[1][11]

-

Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to PHP, yielding 3-phosphoserine (3-PS) and α-ketoglutarate.[1][3][11]

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PS in an irreversible step to produce L-serine.[1][3][12]

Caption: The phosphorylated pathway of de novo L-serine biosynthesis.

Core Regulatory Mechanisms of PHGDH

The production of PHP is predominantly controlled by regulating the activity and expression of PHGDH, the pathway's rate-limiting enzyme.

Allosteric Regulation

Allosteric control allows for rapid modulation of enzyme activity in response to cellular metabolite levels.

-

Feedback Inhibition by L-Serine: In many organisms, including bacteria and plants, L-serine acts as a key allosteric inhibitor of PHGDH.[10][13] It binds to a regulatory ACT domain, inducing a conformational change that inhibits catalytic activity.[1][13] However, human PHGDH is notably insensitive to feedback inhibition by serine at physiological concentrations.[14] This is attributed to the absence of a critical hinge region that, in enzymes like E. coli PHGDH, facilitates the inhibitory conformational change upon serine binding.[1] In mammalian systems, feedback control is instead exerted on the terminal enzyme of the pathway, PSPH, which is inhibited by L-serine.[14]

Caption: Allosteric feedback inhibition of PHGDH by L-serine.

-

Oligomerization: Human PHGDH functions as a tetramer, and its quaternary structure is crucial for activity.[10] Some inhibitors, such as NCT-503, have been shown to disrupt the enzyme's oligomerization state, leading to a loss of function.[9][15]

Transcriptional Regulation

The expression level of the PHGDH gene is a major control point, especially in the context of cancer and metabolic stress.

-

Transcription Factors: Several transcription factors are known to positively regulate PHGDH expression. Under conditions of amino acid starvation, activating transcription factor 4 (ATF4) is a key inducer. Other regulators include SP1 and NF-Y.[2][16] In some cancers, PHGDH is upregulated via amplification or through the action of transcription factors like NRF2.[15][16]

-

Hormonal Control: PHGDH expression can be induced by hormones such as 17-beta-estradiol.[2] In the endometrium, its expression is regulated by the transcription factor HOXA10.[17]

-

Oncogenes and Tumor Suppressors: The tumor suppressor p53 and its family member p73 can influence serine biosynthesis. TAp73, for example, does not directly regulate PHGDH but transcriptionally activates glutaminase-2 (GLS-2).[18] This increases the conversion of glutamine to glutamate, which is a substrate for the PSAT1 reaction. The increased consumption of PHP by PSAT1 drives the PHGDH-catalyzed reaction forward, thus increasing flux into the pathway.[18]

Caption: Transcriptional and indirect regulation of the serine biosynthesis pathway.

Substrate and Cofactor Availability

The rate of the PHGDH reaction is intrinsically linked to the central carbon metabolism through its substrate and cofactor.

-

3-Phosphoglycerate (3-PG): As an intermediate of glycolysis, the availability of 3-PG directly influences the rate of PHP production.[19] Cancer cells often exhibit high glycolytic rates, diverting a significant portion (around 10%) of 3-PG into the serine biosynthesis pathway.[4][12]

-

NAD+/NADH Ratio: PHGDH catalyzes a reversible oxidation reaction.[2] The reaction equilibrium favors 3-PG formation, meaning that less than 5% of the substrate/product mix exists as PHP at equilibrium.[12] The reaction is driven forward by the rapid consumption of PHP by the downstream enzyme PSAT1.[12] The cellular redox state, reflected in the NAD+/NADH ratio, can also influence the reaction direction.

Post-Translational Regulation

In plants, PHGDH has been identified as a redox-regulated protein.[20] It can physically interact with thioredoxin (Trx), a key component of cellular redox signaling. This interaction can lead to the formation of intramolecular disulfide bonds, which modulates (lowers) the enzyme's activity.[20]

Regulation of Downstream Enzymes

While PHGDH is the primary control point, the activities of PSAT1 and PSPH are also regulated and contribute to the overall flux of the pathway.

-

Phosphoserine Aminotransferase (PSAT1): The expression of PSAT1 is regulated by cell proliferation status and can be upregulated in cancer cells.[12][21] Its activity is also dependent on the availability of its amino donor, glutamate.[3] In some contexts, YAP1 has been shown to transactivate PSAT1.[22]

-

Phosphoserine Phosphatase (PSPH): As mentioned, PSPH is subject to feedback inhibition by L-serine in mammals, providing a crucial regulatory loop.[14] Its expression is also responsive to estrogen and is often dysregulated in cancer.[23] Beyond its role in serine synthesis, PSPH can act as a phosphatase on other protein substrates, such as IRS-1, suggesting noncanonical functions.[24]

Quantitative Data on Pathway Regulation

The following tables summarize key quantitative data related to the inhibition and kinetics of PHGDH.

Table 1: Potency of Selected PHGDH Inhibitors

| Inhibitor | Type | Target | IC50 Value | Citation(s) |

| CBR-5884 | Allosteric | PHGDH | ~50 µM | [15] |

| NCT-503 | Allosteric | PHGDH | Not specified | [9] |

| BI-4924 | Not specified | PHGDH | Single-digit nM | [9] |

| Compound 1 (Indole Amide) | Orthosteric (NAD+ site) | PHGDH | 0.238 ± 0.035 µM | [25] |

| Compound D8 | Orthosteric (NAD+ site) | PHGDH | 2.8 ± 0.1 µM | [26] |

Table 2: Kinetic Parameters of PHGDH Inhibition

| Inhibitor | Parameter | Value | Substrate | Citation(s) |

| CBR-5884 | Ki | 50 ± 20 µM | 3-PG | [15] |

| CBR-5884 | Ki | 50 ± 3 µM | NAD+ | [15] |

| Compound D8 | Kd | 2.33 µM | - | [26] |

Experimental Protocols

Detailed methodologies are crucial for studying the regulation of PHP production. Below are protocols for key experiments.

Protocol 1: PHGDH Activity Assay (Coupled Colorimetric/Fluorometric)